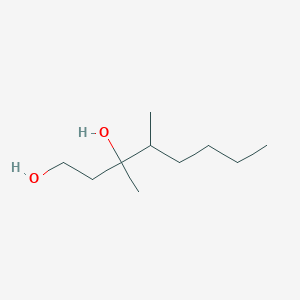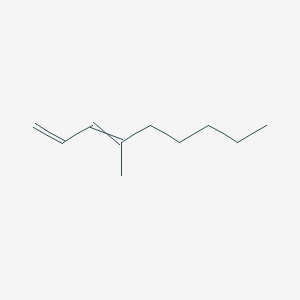
4-Methylnona-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnona-1,3-diene is an organic compound belonging to the class of non-conjugated dienes It is characterized by the presence of two double bonds separated by more than one single bond, making it an isolated diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnona-1,3-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation can yield the desired diene . Another method involves the dehydration of alcohols, where an alcohol is treated with a strong acid to remove water and form the diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of the diene through coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methylnona-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Oxidation and Reduction: The diene can be oxidized to form epoxides or reduced to form alkanes.
Substitution: Substitution reactions can occur at the allylic positions of the diene, where a substituent replaces a hydrogen atom.
Common Reagents and Conditions
Electrophilic Addition: HBr, low and high temperatures for kinetic and thermodynamic control.
Oxidation: Peracids for epoxidation.
Reduction: Hydrogen gas with metal catalysts like palladium.
Substitution: NBS for allylic halogenation.
Major Products
Electrophilic Addition: 1,2- and 1,4-addition products.
Oxidation: Epoxides.
Reduction: Alkanes.
Substitution: Allylic halides.
Scientific Research Applications
4-Methylnona-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules through various organic reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylnona-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further transformations to yield the final products . The stability of these intermediates and the reaction conditions determine the outcome of the reactions .
Comparison with Similar Compounds
4-Methylnona-1,3-diene can be compared with other similar compounds such as:
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond, making it more stable due to resonance stabilization.
1,4-Pentadiene: An isolated diene similar to this compound but with a shorter carbon chain.
2,4-Hexadiene: Another isolated diene with different substitution patterns.
The uniqueness of this compound lies in its specific structure and reactivity, which can be exploited in various synthetic and industrial applications.
Properties
CAS No. |
90808-88-1 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
4-methylnona-1,3-diene |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h5,8H,2,4,6-7,9H2,1,3H3 |
InChI Key |
KCEWUAAXLWIJBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


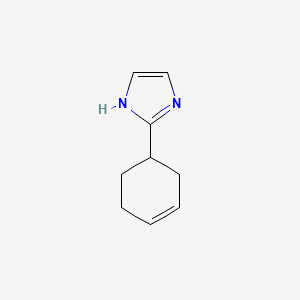
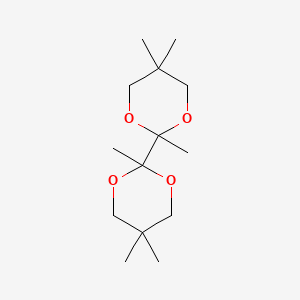
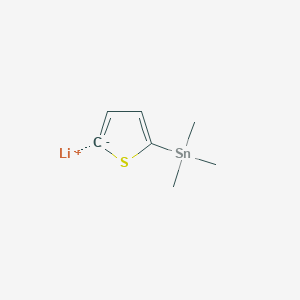
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
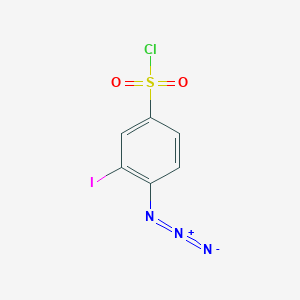
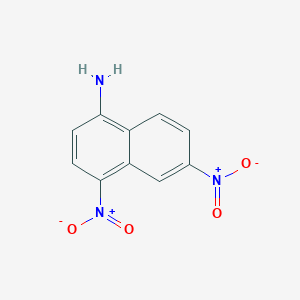

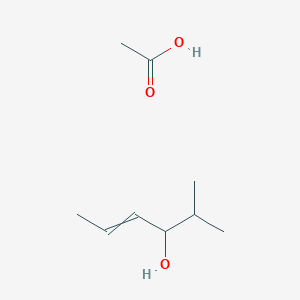
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

